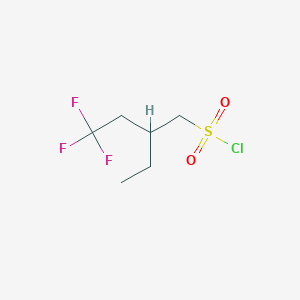

2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClF3O2S . It has a molecular weight of 238.66 . The IUPAC name for this compound is 2-ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride is 1S/C6H10ClF3O2S/c1-2-5(3-6(8,9)10)4-13(7,11)12/h5H,2-4H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride has a molecular weight of 238.66 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results. For comprehensive information, it’s recommended to refer to a reliable chemical database or material safety data sheet (MSDS).Scientific Research Applications

Novel Protecting and Activating Groups for Amine Synthesis

A study by Sakamoto et al. (2006) discusses the use of a new versatile sulfonating agent for amines, showcasing the broader category's potential in synthesizing protected amine derivatives. These compounds, including sulfonates and sulfonyl chlorides, facilitate various synthetic routes in organic chemistry, particularly in the preparation of amines with protected functional groups. This approach is crucial for synthesizing complex organic molecules, indicating the potential utility of 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride in similar contexts (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Environmental Impacts and Alternatives to PFOS

Research on perfluorinated compounds, such as the work by Ruan et al. (2015), explores the environmental presence and impact of fluorinated ether sulfonates, offering a perspective on the environmental relevance of fluorinated compounds, including those structurally related to 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride. These studies highlight the ongoing need to understand the environmental behavior of fluorinated sulfonates, suggesting potential environmental applications or considerations for related chemicals (Ruan, Lin, Wang, Liu, & Jiang, 2015).

Fluorinated Acrylate Polymers

The synthesis and performance of novel fluorinated acrylate polymers, as researched by Zhang, Wang, Zhan, & Chen (2014), demonstrate the application of fluorinated sulfonamide-based monomers in developing materials with unique properties, such as hydrophobicity and chemical resistance. This insight into the use of fluorinated monomers for polymer synthesis could extend to the use of 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride in creating specialized materials with desirable properties (Zhang, Wang, Zhan, & Chen, 2014).

Advanced Energy Storage Devices

Karuppasamy et al. (2020) explored the use of novel ionic liquids in energy storage devices, highlighting the potential of fluorinated compounds in enhancing the performance of electrolytes for lithium-ion batteries. This research indicates the broader applicability of fluorinated sulfonates and related compounds in developing advanced materials for energy storage, suggesting a potential research direction for 2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride (Karuppasamy, Vikraman, Hwang, Kim, Nichelson, Bose, & Kim, 2020).

properties

IUPAC Name |

2-ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClF3O2S/c1-2-5(3-6(8,9)10)4-13(7,11)12/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSHXYFERNUZIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4,4,4-trifluorobutane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B2865260.png)

![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)butanamide](/img/structure/B2865261.png)

![2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2865265.png)

![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2865266.png)

![[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2865270.png)

![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2865273.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2865274.png)

![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2865279.png)